molecular formula C8H9NO3 B1626037 Methyl 2-hydroxy-5-methylnicotinate CAS No. 66909-32-8

Methyl 2-hydroxy-5-methylnicotinate

Cat. No.: B1626037
CAS No.: 66909-32-8
M. Wt: 167.16 g/mol
InChI Key: BPZYSEKARXIMMX-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 2-hydroxy-5-methylnicotinate interacts with various enzymes and proteins. It is involved in the methylation process, which is a type of post-translational modification featuring the addition of methyl groups to proteins . This process can occur on the nitrogen-containing side-chains of arginine and lysine .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. For instance, it preferentially kills A549 cells through inducing apoptosis, mediated by increasing ROS level and causing mitochondrial depolarization . This indicates that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves peripheral vasodilation . This process enhances local blood flow at the site of application, inducing vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds, such as metal-based coagulants, can change over time . These compounds can effectively remove both ambient and newly added inorganic mercury from solution even after they have formed .

Dosage Effects in Animal Models

It is known that the effects of similar compounds, such as methylphenidate, can vary with different dosages .

Metabolic Pathways

This compound is involved in the methylation process, which is a part of one-carbon metabolism . This metabolic pathway regulates the supplementation of methyl groups within a mammalian cell .

Transport and Distribution

It is known that after a drug enters the systemic circulation, it is distributed to the body’s tissues . Distribution is generally uneven because of differences in blood perfusion, tissue binding (e.g., because of lipid content), regional pH, and permeability of cell membranes .

Subcellular Localization

It is known that some proteins show punctate staining in the immunofluorescent assay (IFA) experiments . The relationships of these proteins with subcellular organelles are further explored in this study .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-5-methylnicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-hydroxy-5-methylnicotinic acid.

    Reduction: 2-hydroxy-5-methyl-3-pyridinemethanol.

    Substitution: Various substituted nicotinates depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-5-methylnicotinate is unique due to its specific substitution pattern on the nicotinic acid ring, which imparts distinct chemical and biological properties. Its hydroxyl group at the 2-position and methyl group at the 5-position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

IUPAC Name

methyl 5-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)7(10)9-4-5/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZYSEKARXIMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495835
Record name Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66909-32-8
Record name Methyl 1,2-dihydro-5-methyl-2-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66909-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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